molecular formula C22H12 B138397 Indeno[1,2,3-cd]pyrene CAS No. 193-39-5

Indeno[1,2,3-cd]pyrene

Cat. No. B138397
CAS RN: 193-39-5
M. Wt: 276.3 g/mol
InChI Key: SXQBHARYMNFBPS-UHFFFAOYSA-N
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Description

Indeno[1,2,3-cd]pyrene (IP) is a significant environmental pollutant known for its carcinogenic properties, particularly on mouse skin and in rat lungs. It is a nonalternant polycyclic aromatic hydrocarbon (PAH) that lacks a bay region, distinguishing it from other PAHs like benzo(a)pyrene. IP is found in various sources such as certain foods, gasoline and diesel exhaust, cigarette smoke, coal tar and pitch, soot, and petroleum asphalt. Due to its potential as a human carcinogen, its use is restricted to research purposes .

Synthesis Analysis

The synthesis of IP has been described using 1-pyrenylmagnesium bromide and cyclohexanone, which undergoes a transformation to yield 1-(1-cyclohexen-1-yl)pyrene and subsequently 1-phenylpyrene before forming IP . This synthesis pathway provides a foundation for the preparation of IP for further studies.

Molecular Structure Analysis

IP's structure consists of six fused aromatic rings, which contribute to its stability and chemical properties. The molecular structure of IP and its derivatives has been studied through the reduction with alkali metals, revealing that the diatropic character of the resulting dianions depends on the number of annulated indeno groups. The presence of multiple indeno groups leads to diatropic dianions due to the increased number of five-membered rings that can acquire aromatic character upon reduction .

Chemical Reactions Analysis

The metabolic transformation of IP involves the formation of various metabolites, including hydroxylated IPs, IP-quinone, and nitro-derivatives. These metabolites have been identified using high-performance liquid chromatography and mass spectrometry. The mutagenicity of IP is enhanced after activation by metabolic systems, with certain metabolites like 2NO2-IP and IP-quinone playing key roles in the mutagenic activity of PAHs .

Physical and Chemical Properties Analysis

The physical properties of IP, such as its yellowish color and aromatic nature, are typical of polycyclic aromatic hydrocarbons. The chemical reactivity of IP has been explored through ozonation kinetics, which indicates that IP is oxidizable by ozone within a certain temperature range. The reaction rate is affected by factors such as the medium's pH, with higher pH values leading to decreased reaction rates .

Scientific Research Applications

Tumorigenic and Mutagenic Activity

  • Indeno[1,2,3-cd]pyrene has been identified as a ubiquitous environmental pollutant with tumorigenic and carcinogenic properties. It exhibits tumor-initiating activity on mouse skin and is carcinogenic in rat lungs. Major in vivo metabolites of indeno[1,2,3-cd]pyrene, such as 8-Hydroxyindeno[1,2,3-cd]pyrene, have been studied for their tumor-initiating activity. Notably, certain metabolites like trans-1,2-dihydro-1,2-dihydroxyindeno[1,2,3-cd]pyrene exhibit significant tumorigenic activity, although less than the parent hydrocarbon (Rice et al., 1986).
  • In vitro studies with rat liver enzymes show that indeno[1,2,3-cd]pyrene is mutagenic, particularly in the presence of specific metabolic activation systems. Metabolites like the 1,2-epoxide of indeno[1,2,3-cd]pyrene have been identified as potent direct-acting mutagens (Rice et al., 1985).

Environmental Presence and Impact

  • Indeno[1,2,3-cd]pyrene is found in various environmental sources like certain foods, gasoline and diesel exhaust, cigarette smoke, coal tar, and soot. It is used only for research purposes and is considered a probable human carcinogen (Montgomery, 2007).

Chemical Synthesis and Properties

  • The synthesis of indeno[1,2,3-cd]pyrene has been detailed, showing its preparation from 1-pyrenylmagnesium bromide and cyclohexanone, among other methods. This highlights the compound's relevance in organic chemistry research (Studt, 1978).

Biodegradation and Environmental Remediation

  • Studies on biodegradation of indeno[1,2,3-cd]pyrene suggest its removal from the environment using techniques like microbial remediation. For example, immobilized microorganisms in wetland simulators showed significant degradation of indeno[1,2,3-cd]pyrene, demonstrating the potential for environmental cleanup methods (Huang et al., 2015).

Role in Organic Electronics

  • Research in organic electronics has explored the use of indeno[1,2,3-cd]pyrene derivatives in the development of novel organic semiconducting materials, particularly for applications in OLED devices (Salunke et al., 2016).

Safety And Hazards

Indeno[1,2,3-cd]pyrene is known to have toxic, mutagenic and/or carcinogenic properties . It may be harmful if inhaled, swallowed, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

There is increasing interest in the biodegradation of polycyclic aromatic hydrocarbons (PAHs), which are ubiquitous carcinogenic pollutants . Chronic exposure to environmental PAHs may pose a significant risk for asthma . Future research could focus on understanding the molecular mechanism of initial degradation of Indeno[1,2,3-cd]pyrene .

properties

IUPAC Name

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene
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InChI

InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H
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InChI Key

SXQBHARYMNFBPS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3
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Molecular Formula

C22H12
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DSSTOX Substance ID

DTXSID8024153
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Molecular Weight

276.3 g/mol
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Physical Description

Indeno(1,2,3-cd)pyrene appears as yellow crystals., Yellow solid; [ICSC] Exhibits a greenish-yellow fluorescence; [HSDB], YELLOW CRYSTALS.
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Boiling Point

997 °F at 760 mmHg (NTP, 1992), 536 °C
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Solubility

In water, 6.9X10-4 umol/L (1.9X10-4 mg/L) at 25 °C, In water, 6.2X10-2 mg/L at 20 °C, Soluble in organic solvents., Solubility in water: none
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Product Name

Indeno[1,2,3-cd]pyrene

Color/Form

Yellow crystals from cyclohexane; bright-yellow plates from petroleum ether, Yellow plates or needles (recrystallized from light petroleum solution) showing a greenish-yellow fluorescence.

CAS RN

193-39-5
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Melting Point

320 to 325 °F (NTP, 1992), 164 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,200
Citations
TH Wong, CL Lee, HH Su, CL Lee, CC Wu, CC Wang… - Scientific reports, 2018 - nature.com
Chronic exposure to ambient polycyclic aromatic hydrocarbons (PAHs) is associated with asthma, but its regulatory mechanisms remain incompletely defined. We report herein that …
Number of citations: 34 www.nature.com
AH Miguel, PAP Pereira - Aerosol Science and Technology, 1989 - Taylor & Francis
The contribution of motor vehicle emissions to total suspended participate matter (TSP) of air samples collected in Vila Isabel, a residential area in the city of Rio de Janeiro, has been …
Number of citations: 142 www.tandfonline.com
JE Rice, EJ LaVoie, DJ McCaustland… - The Journal of …, 1986 - ACS Publications
The syntheses of cis-and irons-1, 2-dihydro-l, 2-dihydroxyindeno [1, 2, 3-cd] pyrene, l, 2-dihydroindeno [l, 2, 3-cd] pyrene 1, 2-epoxide, and 1-, 2-, 6-, 7-, 8-, 9-, and 10-hydroxyindeno [l, 2…
Number of citations: 15 pubs.acs.org
R Huang, W Tian, Q Liu, H Yu, X Jin, Y Zhao… - Marine pollution …, 2016 - Elsevier
Two strains (Pseudomonas taiwanensis PYR1 and Acinetobacter baumannii INP1) were isolated from PAH-contaminated Liaohe estuarine wetland using enrichment. The cells of …
Number of citations: 40 www.sciencedirect.com
LL Miao, J Qu, ZP Liu - Frontiers in Microbiology, 2020 - frontiersin.org
Nowadays, contamination by polycyclic aromatic hydrocarbons (PAHs) has become a serious problem all over the world; in particular, high-molecular-weight PAHs (HWM PAHs, four to …
Number of citations: 16 www.frontiersin.org
N Ojha, SK Mandal, N Das - 3 Biotech, 2019 - Springer
Seven yeast isolates were screened for the remediation of indeno(1,2,3-cd)pyrene (InP) using biosynthesized iron nanoparticles and produced biosurfactant in growth medium. Four …
Number of citations: 31 link.springer.com
JE Rice, TJ Hosted Jr, MC DeFloria, EJ LaVoie… - …, 1986 - academic.oup.com
Indeno[l, 2, 3-cd]pyrene is a ubiquitous environmental pollutant which is active as a tumor initiator and complete carcinogen on mouse skin and is carcinogenic in rat lung. The major …
Number of citations: 13 academic.oup.com
JE Rice, A Czech, N Hussain… - The Journal of Organic …, 1988 - ACS Publications
The synthesis of several select fluorinated derivatives of benzo [fe] fluorantheneand indeno [l, 2, 3-cd] pyrene is described. In the benzo [A] fluoranthene series, the 8-and 9-fluoro …
Number of citations: 18 pubs.acs.org
JE Rice, DT Coleman, TJ Hosted Jr, EJ LaVoie… - Cancer research, 1985 - AACR
Indeno[1,2,3-cd]pyrene (IP) is a major environmental pollutant which is carcinogenic on mouse skin and in rat lung. Unlike benzo(a)pyrene, IP is a nonalternant polycyclic aromatic …
Number of citations: 23 aacrjournals.org
M Böckers, NW Paul, T Efferth - Toxicology and Applied Pharmacology, 2020 - Elsevier
Currently, the environmental impact of ubiquitous plastic debris triggered quite some public attention. However, the global impact of microplastic on human health is by and large either …
Number of citations: 8 www.sciencedirect.com

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